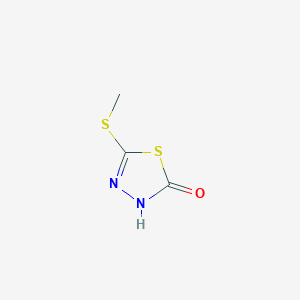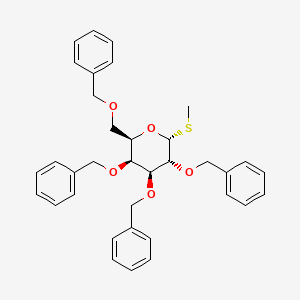![molecular formula C13H10O4S B13820411 3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid CAS No. 893735-30-3](/img/structure/B13820411.png)
3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid is an organic compound with the molecular formula C₁₃H₁₀O₄S It is characterized by the presence of a benzoic acid moiety attached to a thiophene ring, which is further substituted with a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Coupling with Benzoic Acid: The final step involves coupling the thiophene derivative with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The methoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[5-Aminosulfonylthiophen-2-yl]benzoic acid
- 3-[5-Acetylthiophen-2-yl]benzoic acid
- 3-[3-Carboxy)thiophen-2-ylbenzoic acid
Uniqueness
3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different biological and chemical properties.
Propiedades
Número CAS |
893735-30-3 |
|---|---|
Fórmula molecular |
C13H10O4S |
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
3-(3-methoxycarbonylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)10-5-6-18-11(10)8-3-2-4-9(7-8)12(14)15/h2-7H,1H3,(H,14,15) |
Clave InChI |
BCEXOEQMCXJREV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC=C1)C2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


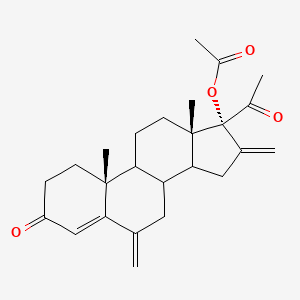
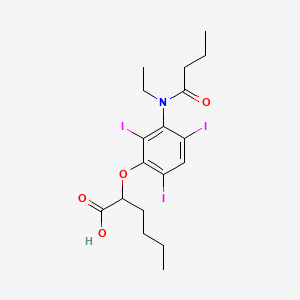
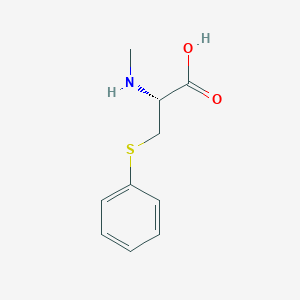
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)


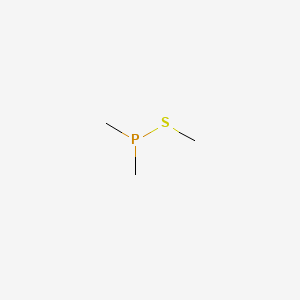

![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
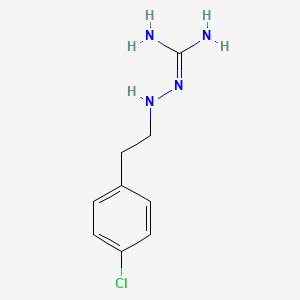

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
